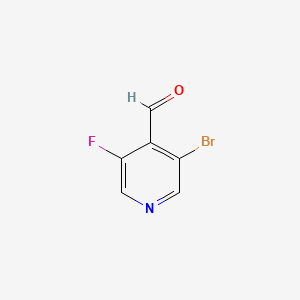
N-(4-broMo-2-cyanophenyl)-4-fluorobenzaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide: is an organic compound that features a bromine atom, a cyano group, and a fluorine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide typically involves the reaction of 4-bromo-2-cyanophenylamine with 4-fluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products such as N-(4-azido-2-cyanophenyl)-4-fluorobenzamide.
Reduction Reactions: Products such as N-(4-amino-2-cyanophenyl)-4-fluorobenzamide.
Oxidation Reactions: Products such as this compound oxide.
Scientific Research Applications
Chemistry: N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the development of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The bromine and cyano groups can form interactions with proteins or nucleic acids, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and specificity for its target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-bromo-2-cyanophenyl)acetamide
- N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide
- N-(4-bromo-2-cyanophenyl)-N,N-dimethylformamidine
Comparison: N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity for molecular targets. The presence of the fluorine atom can also affect the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Properties
CAS No. |
1206676-82-5 |
|---|---|
Molecular Formula |
C14H8BrFN2O |
Molecular Weight |
319.13 g/mol |
IUPAC Name |
N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-3-6-13(10(7-11)8-17)18-14(19)9-1-4-12(16)5-2-9/h1-7H,(H,18,19) |
InChI Key |
NAOLVOSZEXQOBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C#N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C#N)F |
Synonyms |
N-(4-broMo-2-cyanophenyl)-4-fluorobenzaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


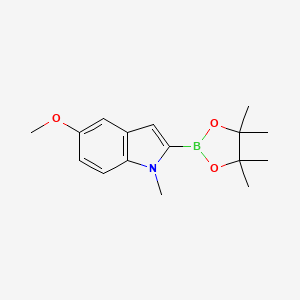
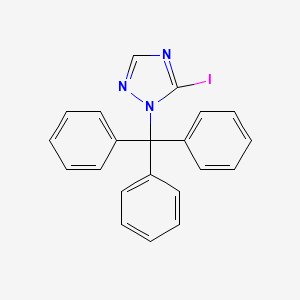
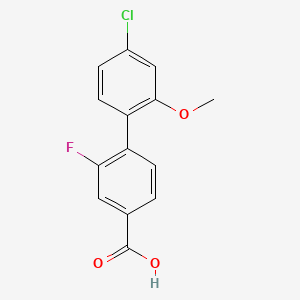
![4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid](/img/structure/B595445.png)
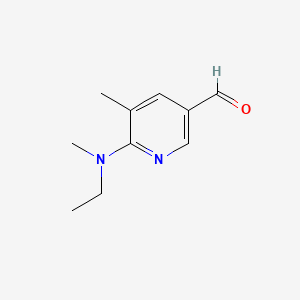
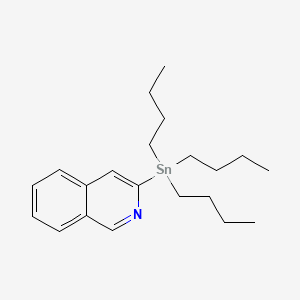
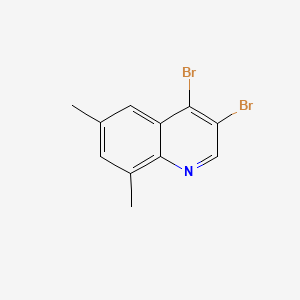

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)
